molecular formula C9H5N3O B12354498 2-oxo-3H-1,8-naphthyridine-3-carbonitrile

2-oxo-3H-1,8-naphthyridine-3-carbonitrile

Cat. No.: B12354498
M. Wt: 171.16 g/mol
InChI Key: KWKDCYYIWBCDME-UHFFFAOYSA-N
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Description

2-oxo-3H-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a structural motif found in various biologically active molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2-oxo-3H-1,8-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Chemical Reactions Analysis

2-oxo-3H-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-oxo-3H-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anti-mycobacterial activity, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, inhibiting its function and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

2-oxo-3H-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as 1,8-naphthyridine-3-carbonitrile and 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. These compounds share the 1,8-naphthyridine core but differ in their functional groups and specific biological activities. The unique combination of the oxo and carbonitrile groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-oxo-3H-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4,7H

InChI Key

KWKDCYYIWBCDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2N=C1)C#N

Origin of Product

United States

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